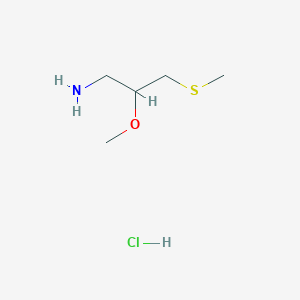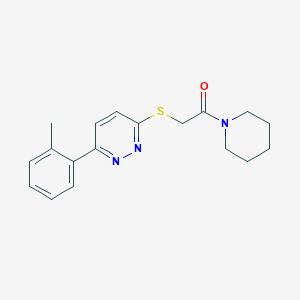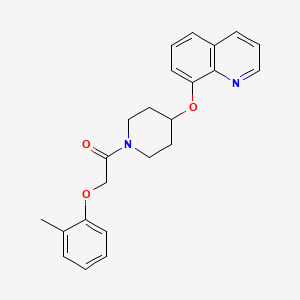
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound featuring a quinoline moiety, a piperidine ring, and an o-tolyloxy group. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of quinolin-8-ol. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative. Subsequently, the o-tolyloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's structure, typically reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and amines are used in substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infections and cancer.
Industry: The compound's metal chelating properties make it useful in catalysis and material science.
Mecanismo De Acción
The mechanism by which 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-(Quinolin-8-yloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone
Uniqueness: 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the o-tolyloxy group, in particular, may confer distinct advantages in terms of binding affinity and selectivity.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17-6-2-3-9-20(17)27-16-22(26)25-14-11-19(12-15-25)28-21-10-4-7-18-8-5-13-24-23(18)21/h2-10,13,19H,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSGZSSIFYUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2969025.png)
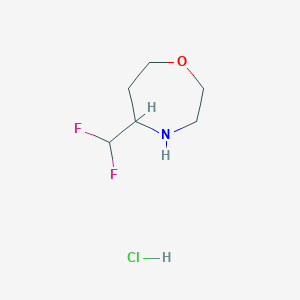
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2969028.png)
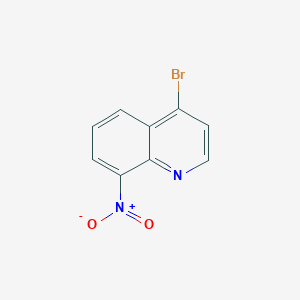
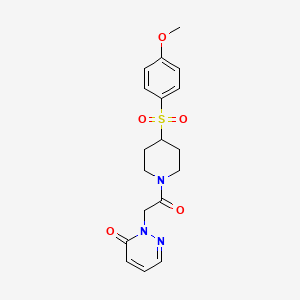
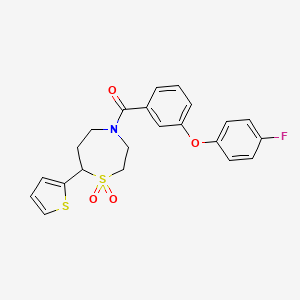
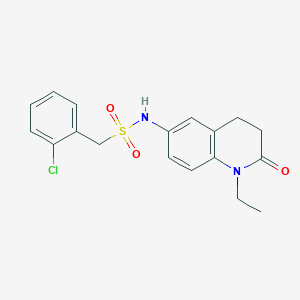
![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)
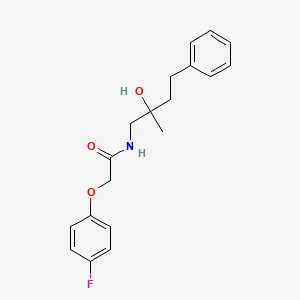
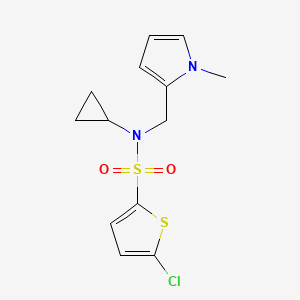
![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)
